molecular formula C23H29N3O B15144979 Bet-IN-2

Bet-IN-2

Cat. No.: B15144979
M. Wt: 363.5 g/mol
InChI Key: SVQCMDHUVKEZPE-DLBZAZTESA-N
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Description

Bet-IN-2 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, specifically targeting the bromodomain-containing protein 4 (BRD4) with an IC50 value of 52 nM . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bet-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance its binding affinity and selectivity for BET proteins.

    Purification: The final compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Scalability: The synthetic route is designed to be scalable, ensuring consistent quality and yield in large batches.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bet-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions are used to introduce different functional groups into the this compound molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under mild conditions to preserve the integrity of the core structure.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.

Comparison with Similar Compounds

Bet-IN-2 is compared with other BET inhibitors such as JQ1, I-BET762, and OTX015. While all these compounds target BET proteins, this compound is unique due to its higher selectivity for BRD4 and its potent inhibitory activity . The similar compounds include:

    JQ1: A well-known BET inhibitor with broad activity against BET proteins.

    I-BET762: Another BET inhibitor with applications in cancer research.

    OTX015: A BET inhibitor currently under clinical investigation for various cancers.

This compound stands out due to its specific targeting of BRD4 and its potential for reduced off-target effects compared to other BET inhibitors .

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

(3R)-4-cyclopropyl-6-[[(1S)-1-(2,4-dimethylphenyl)ethyl]amino]-1,3-dimethyl-3H-quinoxalin-2-one

InChI

InChI=1S/C23H29N3O/c1-14-6-10-20(15(2)12-14)16(3)24-18-7-11-21-22(13-18)26(19-8-9-19)17(4)23(27)25(21)5/h6-7,10-13,16-17,19,24H,8-9H2,1-5H3/t16-,17+/m0/s1

InChI Key

SVQCMDHUVKEZPE-DLBZAZTESA-N

Isomeric SMILES

C[C@@H]1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)N[C@@H](C)C4=C(C=C(C=C4)C)C)C

Canonical SMILES

CC1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)NC(C)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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